molecular formula C13H22O2SSi B8315236 5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophene-2-carbaldehyde

5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophene-2-carbaldehyde

Cat. No. B8315236
M. Wt: 270.46 g/mol
InChI Key: UZMSHMUJQNIXTM-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Sodium borohydride (1.74 g) was added to a solution of 5-(2-(tert-butyldimethylsilyloxy)ethyl)thiophene-2-carbaldehyde (12.4 g) (example 4, step b) in ethanol (120 mL) at 0° C. The resulting solution was stirred at 0° C. for 1 h. The reaction mixture was partitioned between brine and ethyl acetate. The organic layer was separated, dried over sodium sulphate, filtered and the solvent evaporated in vacuo to give the subtitled compound. Yield 12.1 g.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Si:3]([O:10][CH2:11][CH2:12][C:13]1[S:17][C:16]([CH:18]=[O:19])=[CH:15][CH:14]=1)([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]>C(O)C>[Si:3]([O:10][CH2:11][CH2:12][C:13]1[S:17][C:16]([CH2:18][OH:19])=[CH:15][CH:14]=1)([C:6]([CH3:8])([CH3:9])[CH3:7])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
12.4 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCC1=CC=C(S1)C=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between brine and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCC1=CC=C(S1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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